molecular formula C15H16N2O2S B4136421 5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4136421
M. Wt: 288.4 g/mol
InChI Key: WSQPWRPVIBEANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile” is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methyl, furyl, methylthio, and pyridinecarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Aldol Condensation: To form the acetyl and methyl groups.

    Furan Ring Formation: Using furfural or related compounds.

    Thioether Formation: Introduction of the methylthio group.

    Pyridine Ring Construction: Using appropriate precursors and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile” can undergo various chemical reactions including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile: can be compared with other compounds having similar functional groups or structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential applications across different fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-8-5-6-12(19-8)14-11(7-16)15(20-4)17-9(2)13(14)10(3)18/h5-6,14,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPWRPVIBEANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)C)C)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 4
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 5
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Acetyl-6-methyl-4-(5-methylfuran-2-yl)-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.